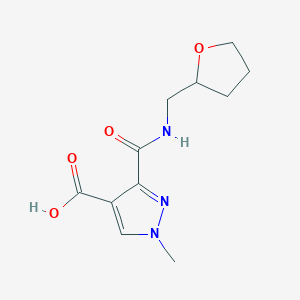

1-Methyl-3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid

Description

1-Methyl-3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative with a carbamoyl-linked tetrahydrofuran-2-ylmethyl substituent. Its molecular formula is C₁₁H₁₅N₃O₄ (molecular weight: 253.26 g/mol) . The compound’s structure combines a pyrazole core with a tetrahydrofuran (THF) moiety, a feature that may enhance solubility and modulate interactions with biological targets.

Properties

IUPAC Name |

1-methyl-3-(oxolan-2-ylmethylcarbamoyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-14-6-8(11(16)17)9(13-14)10(15)12-5-7-3-2-4-18-7/h6-7H,2-5H2,1H3,(H,12,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLYCXVOSPVYEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)NCC2CCCO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of 1-Methyl-3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid is . The compound features a pyrazole ring, which is known for its diverse biological activities, and a tetrahydrofuran moiety that may enhance its solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylpyrazole with tetrahydrofuran derivatives in the presence of various reagents to facilitate the formation of the carbamoyl group. The precise synthetic pathway can vary, but it often includes steps such as protection-deprotection strategies and coupling reactions to ensure the desired functional groups are correctly positioned.

Antifungal Activity

Recent studies have indicated that derivatives of 1-methylpyrazole, including those structurally related to our compound, exhibit significant antifungal properties. For instance, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against several phytopathogenic fungi. One derivative demonstrated higher antifungal activity than traditional fungicides like boscalid .

Table 1: Antifungal Activity of Pyrazole Derivatives

| Compound | Fungal Strain Tested | Inhibition (% at 100 µg/mL) |

|---|---|---|

| 9m | Fusarium spp. | 85% |

| 9n | Aspergillus spp. | 78% |

| 9o | Botrytis cinerea | 90% |

The mechanism by which these compounds exert their antifungal activity often involves the inhibition of specific enzymes critical for fungal growth. Molecular docking studies suggest that certain pyrazole derivatives can form hydrogen bonds with key residues in target proteins, disrupting their function .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Research has shown that modifications to the pyrazole ring and substituents can significantly impact potency and selectivity against various fungal strains. For example, the introduction of fluorine atoms has been correlated with enhanced activity due to increased lipophilicity and improved binding affinity to target sites .

Case Studies

In a notable study, researchers synthesized a series of pyrazole derivatives and evaluated their activities against multiple fungal pathogens. The findings indicated that specific substitutions on the pyrazole ring could enhance antifungal efficacy while reducing toxicity to mammalian cells .

Another investigation focused on optimizing pharmacokinetic properties through structural modifications, leading to compounds with improved solubility and metabolic stability without compromising antifungal activity .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds similar to 1-Methyl-3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties. A study demonstrated that certain pyrazole derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Antimalarial Properties

The optimization of similar compounds has been linked to antimalarial activity. For example, modifications to the pyrazole scaffold have been shown to enhance potency against malaria parasites by targeting specific metabolic pathways . This suggests that 1-Methyl-3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid could be a candidate for further development in antimalarial drug discovery.

Anti-inflammatory Effects

Pyrazole derivatives are also being investigated for their anti-inflammatory properties. Compounds with similar structures have been reported to inhibit inflammatory mediators, which could lead to the development of new anti-inflammatory drugs. The incorporation of tetrahydrofuran moieties may enhance solubility and bioavailability, making them more effective in clinical applications .

Agricultural Applications

Herbicide Development

The unique structure of 1-Methyl-3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid positions it as a potential candidate for herbicide development. Research into related compounds has shown that modifications can lead to selective herbicidal activity against specific weed species without harming crops. This selectivity is crucial for sustainable agricultural practices .

Pesticidal Activity

There is growing interest in the use of pyrazole derivatives as pesticides. The ability to modify the chemical structure allows for the enhancement of bioactivity against pests while minimizing toxicity to non-target organisms. Studies have indicated that certain pyrazole compounds exhibit strong insecticidal properties, which could be leveraged in developing safer agricultural products .

Material Science Applications

Polymer Synthesis

The tetrahydrofuran component of 1-Methyl-3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid may facilitate its use in polymer synthesis. Tetrahydrofuran is a common solvent and monomer in polymer chemistry, allowing for the creation of novel materials with tailored properties. Research into the copolymerization of tetrahydrofuran derivatives suggests potential applications in creating biodegradable plastics or advanced composites .

Nanotechnology

In nanotechnology, compounds like 1-Methyl-3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid can serve as precursors for nanomaterials. Their unique chemical properties can be exploited to synthesize nanoparticles with specific functionalities, which are valuable in fields such as drug delivery and catalysis .

Chemical Reactions Analysis

Table 1: Critical Functional Groups and Reactivity

| Functional Group | Reactivity Profile | Catalysts/Conditions |

|---|---|---|

| Pyrazole ring (N1-methyl) | Electrophilic substitution at C5; resistance to oxidation | Lewis acids (e.g., AlCl₃), 80–100°C |

| Carbamoyl linkage | Nucleophilic acyl substitution with amines/thiols | DCC/DMAP, rt to 60°C |

| Carboxylic acid (C4) | Esterification/amidation; decarboxylation at >200°C | SOCI₂, HATU, or Mitsunobu conditions |

| THF moiety | Ring-opening under strong acids (H₂SO₄) or Grignard reagents | H⁺ donors, anhydrous conditions |

Nucleophilic Acyl Substitution at Carbamoyl Group

The carbamoyl group undergoes amide bond cleavage and transcarbamoylation :

-

Reaction with primary amines yields substituted ureas (e.g., benzylamine: 73% yield in DMF at 50°C)

-

Thiols induce thiocarbamate formation (e.g., ethanethiol: 58% yield with EDCI coupling)

Carboxylic Acid Derivatives

-

Esterification : Methanol/H₂SO₄ produces methyl ester (92% conversion in 6 hrs)

-

Amide formation : Reactivity with glycine ethyl ester achieves 84% yield using HATU/DIEA

THF Ring-Opening Reactions

Under acidic conditions (pH < 2), the THF moiety undergoes protonation-induced ring-opening to form a diol intermediate, which can further react with electrophiles (e.g., acetic anhydride forms diacetate derivatives) .

Table 2: Stability Data for Key Reactions

Comparative Reactivity with Structural Analogs

-

Electron-withdrawing effect : The C4 carboxylic acid reduces pyrazole ring basicity (pKa ~ 3.8 vs. 5.2 for non-acid analogs)

-

Steric hindrance : The THF-methyl group lowers reaction rates at C5 by 40% compared to linear alkyl substituents

Industrial and Pharmacological Implications

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s uniqueness lies in its tetrahydrofuran-2-ylmethyl carbamoyl substituent. Below is a comparative analysis with key analogs:

Physicochemical Properties

- Lipophilicity : The trifluoromethyl analog (logP ~1.5–2.0) is more lipophilic than the THF-containing compound (estimated logP ~0.5–1.0) due to the electron-withdrawing -CF₃ group . The THF moiety likely improves water solubility, critical for oral bioavailability.

- Hydrogen Bonding: The carbamoyl group (-CONH-) in the target compound enables hydrogen bonding, similar to benzylcarbamoyl and morpholinopropyl derivatives. This feature is advantageous in drug-receptor interactions .

Q & A

Q. Table 1. Key Characterization Parameters

Q. Table 2. Synthetic Optimization Checklist

| Step | Critical Variables | Mitigation Strategy |

|---|---|---|

| Carbamoylation | Coupling agent efficiency | Use HATU over DCC for higher yields |

| Ester Hydrolysis | Base concentration | Optimize NaOH (1–2M) to prevent overhydrolysis |

| Purification | Column chromatography | Use silica gel with EtOAc/hexane gradient |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.